Pinacidil

Description

Pinacidil is a cyanoguanidine drug that acts by opening ATP-sensitive potassium channels, leading to peripheral vasodilatation of arterioles and decreasing peripheral vascular resistance. The above processes result in reduced blood pressure. This drug has been discontinued by the FDA.

A guanidine that opens POTASSIUM CHANNELS producing direct peripheral vasodilatation of the ARTERIOLES. It reduces BLOOD PRESSURE and peripheral resistance and produces fluid retention. (Martindale The Extra Pharmacopoeia, 31st ed)

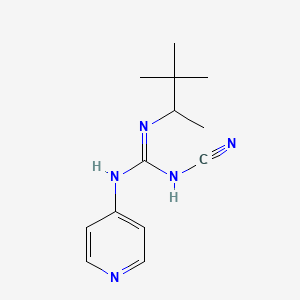

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11/h5-8,10H,1-4H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVNZDGDKPTYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85371-64-8 (Parent) | |

| Record name | Pinacidil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060560330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048249 | |

| Record name | Pinacidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60560-33-0, 85371-64-8 | |

| Record name | Pinacidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60560-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinacidil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060560330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pinacidil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinacidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinacidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pinacidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINACIDIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB4UGO5K0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pinacidil mechanism of action in vascular smooth muscle

An In-depth Technical Guide to the Mechanism of Action of Pinacidil (B1677893) in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, orally active antihypertensive agent that induces peripheral vasodilation by directly relaxing vascular smooth muscle.[1] Structurally and mechanistically distinct from other vasodilators like calcium channel blockers or nitrates, this compound belongs to a class of drugs known as potassium channel openers (KCOs).[1][2] Its primary therapeutic effect—the reduction of blood pressure—is a direct consequence of its novel mechanism of action at the cellular level of the vasculature.[3] This guide provides a detailed examination of the molecular signaling pathways, quantitative effects, and key experimental methodologies used to elucidate the action of this compound on vascular smooth muscle cells (VSMCs).

Core Mechanism of Action: KATP Channel Activation

The principal mechanism by which this compound exerts its vasodilatory effect is through the activation of ATP-sensitive potassium channels (K-ATP channels) in the plasma membrane of vascular smooth muscle cells.[4][5]

-

K+ Efflux and Hyperpolarization: Activation of K-ATP channels increases the membrane's permeability to potassium ions (K+).[3][6] This leads to an increased efflux of K+ from the cell, down its electrochemical gradient. The loss of positive charge from the cell's interior causes the membrane potential to become more negative, a state known as hyperpolarization.[1][6] this compound has been shown to cause a concentration-dependent hyperpolarization in the smooth muscle of rat resistance vessels.[6]

-

Inhibition of Voltage-Gated Calcium Channels: The hyperpolarization of the cell membrane leads to the closure of voltage-dependent L-type calcium channels. These channels are a primary route for calcium ion (Ca2+) entry into VSMCs, which is a critical trigger for muscle contraction. By closing these channels, this compound indirectly reduces the influx of Ca2+.[1]

-

Reduction in Intracellular Calcium: The diminished influx of Ca2+ results in a lower cytosolic free calcium concentration ([Ca2+]i).[7] Since the interaction of calcium with calmodulin and the subsequent activation of myosin light-chain kinase are essential for smooth muscle contraction, this reduction in [Ca2+]i is the ultimate cause of muscle relaxation.[7]

-

Vasodilation: The collective relaxation of individual VSMCs within the walls of arteries and arterioles leads to an increase in the vessel diameter, or vasodilation. This reduces peripheral vascular resistance, thereby lowering blood pressure.[1]

Studies have confirmed that the K-ATP channel antagonist glibenclamide can inhibit the effects of this compound, providing strong evidence for this primary mechanism.[7][8]

Secondary and Other Proposed Mechanisms

While K-ATP channel activation is the primary mechanism, some studies suggest this compound may have additional effects:

-

Large-Conductance Ca2+-Activated K+ (BKCa) Channels: Some evidence indicates that this compound may also activate BKCa channels, which would also contribute to membrane hyperpolarization.[9][10]

-

Inhibition of G-Protein Signaling: At higher concentrations (greater than 3 µM), this compound may inhibit receptor-mediated, G-protein-coupled signaling pathways, further contributing to the reduction in contractile tone.[7]

Signaling Pathway Visualization

The core signaling cascade initiated by this compound in vascular smooth muscle is illustrated below.

Caption: this compound signaling pathway in vascular smooth muscle.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies on this compound.

Table 1: Potency of this compound (EC50 / IC50 Values)

| Preparation | Agonist / Condition | Parameter | Value | Reference |

| Rat Aortic Strips | Serotonin | EC50 | 0.3 µM | [2] |

| Rat Aorta Ring VSMC | KCl-induced precontraction | EC50 | 0.62 µM | [4] |

| Canine Cephalic Veins | Phenylephrine | EC50 | 0.43 µM | [11] |

| Porcine/Human Coronary Arteries | Serotonin | IC50 | ~1.2 µM | [8] |

| Canine Coronary Artery (Dispersed Cells) | Phenylephrine | IC50 | 0.68 nM | [12] |

| Cat Papillary Muscle | Negative Inotropy | EC50 | 4.1 µM | [11] |

| Canine Purkinje Fibers | Action Potential Shortening | EC50 | 2.6 µM | [11] |

Table 2: Electrophysiological Properties

| Channel Type | Preparation | Parameter | Value | Reference |

| ATP-sensitive K+ Channel (K-ATP) | Human Coronary Artery VSMC | Single-channel conductance | ~17 pS | [9] |

| Large-conductance Ca2+-activated K+ (BKCa) | Human Coronary Artery VSMC | Single-channel conductance | ~150 pS | [9] |

| "Big" K+ Channel | Vascular Muscle (Symmetrical K+) | Unitary conductance | 200 pS | [10] |

Key Experimental Protocols

The mechanism of this compound has been defined through several key experimental approaches.

Isometric Tension Studies

These experiments measure the contractile force of isolated blood vessel segments to directly assess the relaxing properties of a compound.

Methodology:

-

Tissue Preparation: A blood vessel (e.g., rat aorta, porcine coronary artery) is carefully dissected and cut into rings 2-4 mm in length. The endothelium may be mechanically removed in some rings to test for endothelium-dependent effects.[8]

-

Mounting: Rings are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer.

-

Equilibration and Pre-contraction: The tissue is allowed to equilibrate under a resting tension for 60-90 minutes. A stable contraction is then induced using a vasoconstrictor agent such as noradrenaline, serotonin, or a high concentration of potassium chloride (KCl).[2][6][8]

-

Drug Administration: Once a stable contractile plateau is reached, this compound is added to the bath in a cumulative, concentration-dependent manner.

-

Data Analysis: The relaxation at each concentration is measured and expressed as a percentage of the maximal pre-contraction. An IC50 value is calculated from the resulting concentration-response curve.

Caption: Workflow for an isometric tension study.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and membrane potential in single isolated cells.

Methodology:

-

Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from blood vessel tissue.

-

Pipette and Seal: A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate electrolyte solution and pressed against the membrane of a single VSMC. Suction is applied to form a high-resistance "gigaseal."

-

Configuration:

-

Whole-Cell: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell. This is used to measure the total membrane current and potential.[8][13]

-

Inside-Out: The patch is excised from the cell, with the intracellular face of the membrane exposed to the bath solution. This is ideal for studying how intracellular factors (like ATP) and drugs affect single-channel activity.[14]

-

-

Data Acquisition:

-

Voltage-Clamp: The membrane potential is held constant by the amplifier, and the current flowing across the membrane is measured. This is used to record K+ currents activated by this compound.

-

Current-Clamp: The current flowing across the membrane is controlled (often held at zero), and changes in the membrane potential are measured. This is used to directly observe this compound-induced hyperpolarization.

-

-

Drug Application: this compound is applied to the bath solution (or via the pipette) and the resulting changes in current or voltage are recorded.

Caption: Workflow for a patch-clamp electrophysiology experiment.

Conclusion

This compound's mechanism of action in vascular smooth muscle is a well-defined process centered on the opening of ATP-sensitive potassium channels. This single action initiates a cascade of events—membrane hyperpolarization, closure of voltage-gated calcium channels, and a reduction in intracellular calcium—that culminates in muscle relaxation and vasodilation. This distinct mechanism established this compound and subsequent KCOs as a unique class of antihypertensive agents. The combination of functional studies on whole tissues and precise electrophysiological measurements on single cells has been crucial in providing a comprehensive understanding of its therapeutic effect at the molecular level.

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of the vasodilator action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound relaxes porcine and human coronary arteries by activating ATP-dependent potassium channels in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound actions on ion channels in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The relation between vascular relaxant and cardiac electrophysiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relaxation by cromakalim and this compound of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Pinacidil: A Technical Guide for Researchers

Introduction: Pinacidil (B1677893) is a potent antihypertensive agent belonging to the class of drugs known as potassium channel openers. Its unique mechanism of action, which involves the direct relaxation of vascular smooth muscle, set it apart from other vasodilators at the time of its development. This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of this compound, tailored for professionals in drug development and cardiovascular research.

Discovery and Development

The journey to this compound began with the routine pharmacological screening of pyridylthiourea compounds.[1] Initial studies identified these compounds as having promising antihypertensive effects.[2] Subsequent chemical modifications and structure-activity relationship (SAR) studies led to the replacement of the less active thiourea (B124793) functional group with an N-cyanoguanidine moiety.[2] This key substitution resulted in the synthesis of N''-cyano-N-4-pyridinyl-N'-(1,2,2-trimethylpropyl)guanidine, a compound designated P 1134, which was later named this compound.[1] Preclinical studies confirmed that this compound's vasodilatory action was not mediated by any of the then-known mechanisms, heralding the discovery of a new class of therapeutic agents: the potassium channel openers.[2][3]

Mechanism of Action: Opening K-ATP Channels

This compound exerts its primary pharmacological effect by activating ATP-sensitive potassium channels (K-ATP) in the cell membranes of vascular smooth muscle.[1][4]

The Signaling Pathway:

-

Binding and Channel Activation: this compound binds to the K-ATP channel complex, increasing its open probability.[5]

-

Potassium Efflux: This activation leads to an increased efflux of potassium (K+) ions out of the smooth muscle cell, following their electrochemical gradient.[6][7]

-

Hyperpolarization: The outward movement of positive charge results in hyperpolarization of the cell membrane, making it more negative.[1][8]

-

Inhibition of Calcium Influx: Hyperpolarization decreases the likelihood of voltage-gated calcium channels (VGCCs) opening in response to depolarizing stimuli.[1] This leads to a net reduction in the influx of extracellular calcium (Ca2+).

-

Vasorelaxation: The reduced intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to the relaxation of the vascular smooth muscle, vasodilation, and a subsequent decrease in blood pressure.[6]

The following diagram illustrates this signaling cascade.

Caption: Signaling pathway of this compound-induced vasorelaxation.

In cardiac myocytes, this compound's activation of K-ATP channels has also been shown to stimulate the Na+/Ca2+ exchanger through a nitric oxide (NO)/cGMP/PKG signaling pathway.[9][10]

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-isothiocyanatopyridine. The general workflow involves the formation of a thiourea intermediate, followed by conversion to a carbodiimide, and finally, reaction with cyanamide (B42294) to yield the target compound.

The following diagram outlines a common synthetic route.

References

- 1. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. circres.ahajournals.org [circres.ahajournals.org]

- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on ion permeability in resting and contracted resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes | Semantic Scholar [semanticscholar.org]

Pinacidil as a Selective SUR2B Potassium Channel Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacidil (B1677893) is a potent, orally active antihypertensive agent that functions as a direct-acting peripheral vasodilator.[1][2] Its mechanism of action is fundamentally linked to its role as a potassium channel opener (KCO), a class of drugs that promotes potassium efflux from cells, leading to membrane hyperpolarization and relaxation of vascular smooth muscle.[1][3][4] This technical guide provides an in-depth exploration of this compound's molecular mechanism, with a specific focus on its selective agonism of ATP-sensitive potassium (KATP) channels containing the SUR2B subunit, the predominant isoform in vascular smooth muscle. This document details the underlying signaling pathways, summarizes key quantitative pharmacological data, and provides comprehensive experimental protocols for studying its activity.

Introduction to this compound and KATP Channels

This compound, a cyanoguanidine derivative, was developed for the management of essential hypertension.[1][5] Unlike other vasodilators, its action is not mediated by common pathways such as adrenergic, cholinergic, or histaminergic receptors, nor does it involve alterations in cAMP or cGMP levels.[2] Instead, this compound's therapeutic effect stems from its ability to directly open KATP channels.

KATP channels are crucial metabolic sensors that couple a cell's energetic state to its membrane potential.[6] These channels are complex hetero-octameric structures, composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[6][7] The specific combination of these subunits dictates the channel's tissue distribution and pharmacological properties:

-

Kir6.2/SUR1: Predominantly found in pancreatic β-cells.

-

Kir6.2/SUR2A: The major isoform in cardiac and skeletal muscle.[6][8]

-

Kir6.1/SUR2B: Primarily expressed in vascular smooth muscle.[7][8][9][10]

This compound exerts its vasodilatory effects by selectively targeting the Kir6.1/SUR2B channel isoform, making it a valuable tool for both therapeutic applications and cardiovascular research.[7][9][10]

Molecular Mechanism of Action

The primary action of this compound is to increase the open probability of the KATP channel. This leads to an efflux of K+ ions down their electrochemical gradient, causing the smooth muscle cell membrane to hyperpolarize.[1][4][11] This hyperpolarization makes it more difficult for voltage-gated Ca2+ channels to open in response to depolarizing stimuli, thereby reducing the influx of extracellular Ca2+ and leading to vasodilation.[4][12]

Cryo-electron microscopy studies have revealed that KCOs like this compound and its analogue P1075 bind to a common site within the transmembrane domain (TMD) of the SUR2 subunit.[6] This binding pocket, embraced by several transmembrane helices, is distinct from the nucleotide-binding domains but allosterically enhances channel opening, particularly in the presence of Mg-nucleotides.[6][13]

Selectivity Profile of this compound

While this compound is a potent activator of SUR2-containing channels, its selectivity between the SUR2A (cardiac) and SUR2B (vascular) isoforms has been a subject of detailed investigation. Some studies using heterologously expressed channels have shown that this compound activates both SUR2A/Kir6.2 and SUR2B/Kir6.2 channels with similar potencies.[14][15] However, other evidence suggests a higher affinity for the SUR2B subtype, which is consistent with its primary therapeutic effect as a vasodilator rather than a cardiac agent.[8][16] this compound is approximately 5 times more specific for SUR2B than for SUR2A and has a very low affinity for SUR1 channels, underscoring its vascular selectivity.[16]

This profile distinguishes it from other KCOs like nicorandil (B1678753), which shows a much greater preference for SUR2B over SUR2A, and diazoxide, which also potently activates pancreatic SUR1 channels.[9][14][15]

Data Presentation: Pharmacological Profile of this compound

Table 1: Potency of this compound on Recombinant KATP Channel Subtypes

| Channel Composition | Cell Type | EC50 (μM) | Reference |

| SUR2B / Kir6.2 | HEK293T | ~ 2 | [14][15] |

| SUR2A / Kir6.2 | HEK293T | ~ 10 | [14][15] |

| SUR2B / Kir6.1 | HEK-293 | 6.50 | [17] |

Table 2: Vasodilatory and Functional Potency of this compound

| Preparation | Species | Effect | EC50 / ED50 (μM) | Reference |

| Rat Aortic Strips | Rat | Relaxation | 0.3 | [2] |

| Rat Resistance Vessels | Rat | Inhibition of Tone | Concentration-dependent | [11] |

| In Vivo Neocortex | Rat/Mouse | Vasodilation | Dissociation Constant (Kd) = 0.135 | [16] |

Key Experimental Protocols

Investigating the pharmacological properties of this compound involves a range of techniques from molecular to whole-organism levels. Detailed below are standard protocols for key experiments.

Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures the ion flow through KATP channels in the membrane of a single cell, providing definitive evidence of channel opening.

Objective: To measure this compound-induced KATP currents in a cell line heterologously expressing Kir6.1/SUR2B channels.

Methodology:

-

Cell Culture: T-REx-HEK293 cells stably transfected with Kir6.1 and SUR2B subunits are cultured under standard conditions.[18]

-

Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment. For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and superfused with external solution.

-

Solutions:

-

Pipette (Internal) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjusted to pH 7.3 with KOH.

-

Bath (External) Solution (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 5 HEPES. Adjusted to pH 7.4 with KOH. High K+ is used to isolate potassium currents.

-

-

Recording:

-

A high-resistance "giga-seal" is formed between a glass micropipette and the cell membrane.[19]

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.[19]

-

The cell is held at a command potential (e.g., -60 mV), and voltage ramps are applied to measure current-voltage (I-V) relationships.

-

A baseline current is recorded in the external solution.

-

This compound (e.g., 10 µM) is then added to the bath solution. A significant increase in outward current indicates the opening of KATP channels.[18]

-

To confirm the current is via KATP channels, the specific blocker Glibenclamide (e.g., 10 µM) can be co-applied, which should reverse the effect of this compound.[12][18]

-

In Vitro Vasodilation Assay

This assay assesses the functional consequence of KATP channel opening on vascular tissue by measuring changes in arterial tension.

Objective: To determine the concentration-response relationship for this compound-induced relaxation in isolated arterial rings.

Methodology:

-

Tissue Preparation: A segment of a blood vessel (e.g., rat thoracic aorta or mesenteric artery) is carefully dissected and placed in cold, oxygenated Krebs-Henseleit buffer.[2][12]

-

Mounting: The artery is cut into rings (2-3 mm) and mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.[20] One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The rings are equilibrated under a resting tension (e.g., 1-2 g) for 60-90 minutes, with buffer changes every 15-20 minutes.

-

Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as Norepinephrine (e.g., 1 µM) or Serotonin (e.g., 1 µM), to induce a stable, submaximal tone.[2][12]

-

Drug Application: Once a stable contraction plateau is reached, this compound is added to the organ bath in a cumulative manner, with concentrations typically ranging from 1 nM to 100 µM. The relaxation response is recorded after each addition until a maximal effect is observed.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contracted tone. A concentration-response curve is plotted to determine the EC50 value.

Radioligand Binding Assay

This assay is used to characterize the binding interaction of a drug with its receptor target.

Objective: To determine the binding affinity of this compound for the SUR2B subunit using a competitive binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) overexpressing the Kir6.1/SUR2B channel or from native tissues rich in the target (e.g., vascular smooth muscle).

-

Radioligand: A tritiated analogue of a high-affinity KCO, such as [3H]P1075 (a this compound analogue), is used as the radioligand.[13][21]

-

Assay Protocol (Filtration Method):

-

In assay tubes, incubate a fixed concentration of the radioligand (typically at or below its Kd value) with the membrane preparation.[22][23]

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-radioactive ligand to saturate the specific binding sites.[23]

-

The mixture is incubated at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.

-

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed quickly with ice-cold buffer.[22]

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound. An IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined, from which the inhibition constant (Ki) can be calculated.

Conclusion

This compound is a well-characterized potassium channel opener that exhibits functional selectivity for the SUR2B subunit of KATP channels, the predominant isoform in vascular smooth muscle. Its ability to induce membrane hyperpolarization and subsequent vasodilation forms the basis of its antihypertensive effects. The experimental protocols detailed in this guide—electrophysiology, vasodilation assays, and radioligand binding—provide a robust framework for investigating the molecular pharmacology of this compound and other KCOs. As a prototype for drugs targeting KATP channels, this compound remains a critical pharmacological tool for researchers and a valuable reference compound in the development of new, more selective modulators of vascular tone.[24]

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of the vasodilator action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a new vasodilator, in the treatment of patients with moderate to severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential response of K(ATP) channels containing SUR2A or SUR2B subunits to nucleotides and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kir6.1 and SUR2B in Cantú syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kir6.1- and SUR2-dependent KATP overactivity disrupts intestinal motility in murine models of Cantú syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The stereoenantiomers of a this compound analog open or close cloned ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]

- 17. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reprocell.com [reprocell.com]

- 21. Synthesis of and radioligand binding studies with a tritiated this compound analogue: receptor interactions of structurally different classes of potassium channel openers and blockers [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. revvity.com [revvity.com]

- 24. Clinical pharmacology of this compound, a prototype for drugs that affect potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Research of Pinacidil's Vasodilatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the vasodilatory mechanisms of Pinacidil (B1677893), a pioneering ATP-sensitive potassium channel (KATP) opener. The information presented herein is curated from key early studies that elucidated its core pharmacological activities.

Core Mechanism of Action: KATP Channel Opening and Vasodilation

Early investigations firmly established this compound as a direct-acting vasodilator.[1] Unlike many vasodilators of its time, its mechanism was found to be independent of classical pathways such as alpha- or beta-adrenergic, cholinergic, or histaminergic receptor blockade.[1] Furthermore, its action does not involve the modulation of cyclic AMP or cyclic GMP levels, nor does it directly block voltage-gated calcium channels in the manner of conventional calcium channel antagonists.[1][2]

The primary mechanism of this compound's vasodilatory effect is the opening of ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[2][3][4] This action leads to an increase in potassium efflux, driving the membrane potential towards its equilibrium potential for potassium, resulting in hyperpolarization.[2] The hyperpolarized state of the cell membrane makes it less excitable, thereby reducing the probability of opening voltage-dependent calcium channels. This leads to a decrease in the influx of extracellular calcium and a subsequent reduction in intracellular calcium concentration, which is the direct trigger for smooth muscle relaxation and vasodilation.[5][6] The inhibitory effect of this compound on noradrenaline-induced contractions can be antagonized by the KATP channel blocker, glibenclamide, providing strong evidence for this mechanism.[3][5]

dot

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data from Early Studies

The following tables summarize key quantitative data from early in vitro and in vivo studies on this compound's vasodilatory and related effects.

Table 1: In Vitro Vasorelaxant Potency of this compound

| Preparation | Contractile Agent | Parameter | Value | Reference |

| Rat Aortic Strips | Serotonin (B10506) | ED50 | 0.3 µM | [1] |

| Rat Aortic Strips | Norepinephrine (B1679862) | - | Concentration-dependent inhibition (0.1-100 µM) | [5] |

| Rat Portal Vein | Norepinephrine | - | Concentration-dependent inhibition | [2] |

| Rat Portal Vein | KCl (20 mmol/L) | -log IC50 | 6.2 | |

| Canine Cephalic Veins | Phenylephrine | EC50 | 0.43 ± 0.09 µM | [7] |

| Isolated Monkey Mesenteric Artery | Prostaglandin F2α | - | Potent relaxation | [8] |

Table 2: Comparative In Vitro Potency of Vasodilators

| Preparation | Contractile Agent | Drug | ED50 | Reference |

| Rat Aortic Strips | Serotonin | This compound | 0.3 µM | [1] |

| Rat Aortic Strips | Serotonin | Minoxidil | 0.1 mM | [1] |

| Rat Aortic Strips | Serotonin | Hydralazine | 0.2 mM | [1] |

Table 3: Electrophysiological Effects of this compound

| Preparation | Parameter | Effect | Concentration | Reference |

| Rat Portal Vein | Membrane Potential | Hyperpolarization | Dose-dependent | [2] |

| Canine Purkinje Fibers | Action Potential Duration | 82 ± 3% decrease | 3 x 10⁻⁵ M | [7] |

| Canine Ventricular Muscle | Action Potential Duration | 54 ± 2% decrease | 3 x 10⁻⁵ M | [7] |

| Canine Purkinje Fibers | Action Potential Duration | EC50 for reduction: 2.6 ± 0.5 µM | - | [7] |

| Human Coronary Artery Smooth Muscle Cells | KATP Channel Conductance | ~17 pS | - | [3] |

| Rat Azygos Vein Vascular Muscle Cells | K+ Currents | 50-300% increase (with >300 µM intracellular Ca2+) | 1-50 µM | [9] |

Table 4: Antagonism by Glibenclamide

| Preparation/Effect | This compound Concentration | Glibenclamide Concentration | Observation | Reference |

| Inhibition of Norepinephrine-induced effects in Rat Aorta | ≤ 10 µM | - | Antagonized by glibenclamide | [5] |

| This compound-induced K+ current in human coronary artery smooth muscle cells | 1 µM | 3 µM | Blocked | [3] |

| This compound-induced inhibition of acetylcholine (B1216132) release in rat atria | 10 µM | 1 µM | Prevented |

Detailed Experimental Protocols

This section outlines the methodologies employed in the key early experiments that characterized this compound's vasodilatory properties.

In Vitro Vasorelaxation Studies (Organ Bath)

These experiments were crucial in determining the direct relaxant effect of this compound on vascular smooth muscle.

-

Tissue Preparation:

-

Male Wistar rats were euthanized, and the thoracic aorta or portal vein was excised.

-

The isolated vessel was placed in cold, oxygenated Krebs-Henseleit solution.

-

Connective tissue was carefully removed, and the vessel was cut into rings (typically 2-4 mm in length). For some experiments, the endothelium was denuded by gently rubbing the intimal surface.

-

-

Organ Bath Setup:

-

Vascular rings were mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution.

-

The solution was maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂ to maintain a physiological pH.

-

One hook was fixed, while the other was connected to an isometric force transducer to record changes in tension.

-

An initial resting tension (e.g., 1-2 grams) was applied, and the tissue was allowed to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.

-

-

Experimental Procedure:

-

A stable contraction was induced using a contractile agent such as norepinephrine (e.g., 10⁻⁷ to 10⁻⁶ M) or serotonin (e.g., 10⁻⁶ M).

-

Once a plateau in contraction was reached, cumulative concentrations of this compound were added to the organ bath to generate a concentration-response curve.

-

Relaxation was expressed as a percentage of the pre-induced contraction.

-

For antagonist studies, tissues were pre-incubated with glibenclamide (e.g., 1-10 µM) before the addition of the contractile agent and this compound.

-

-

Krebs-Henseleit Solution Composition (typical):

-

NaCl: ~118 mM

-

KCl: ~4.7 mM

-

CaCl₂: ~2.5 mM

-

MgSO₄: ~1.2 mM

-

KH₂PO₄: ~1.2 mM

-

NaHCO₃: ~25 mM

-

Glucose: ~11 mM

-

dot

Caption: Workflow for in vitro vasorelaxation studies.

Electrophysiological Studies (Patch Clamp)

Patch clamp techniques were employed to directly measure the effects of this compound on ion channel activity and membrane potential in single vascular smooth muscle cells.

-

Cell Isolation:

-

Vascular smooth muscle cells were enzymatically dispersed from tissues like the rat azygos vein or human coronary arteries.

-

This typically involved incubation in a low-calcium physiological salt solution containing enzymes such as collagenase and papain.

-

-

Recording Setup:

-

Isolated cells were placed in a recording chamber on the stage of an inverted microscope.

-

A glass micropipette with a fire-polished tip (1-5 MΩ resistance) was filled with a pipette solution and brought into contact with the cell membrane.

-

A high-resistance "giga-seal" was formed between the pipette tip and the cell membrane.

-

The whole-cell configuration was achieved by applying a brief pulse of suction to rupture the membrane patch, allowing electrical access to the cell's interior.

-

-

Electrophysiological Recordings:

-

Membrane currents were recorded using a patch-clamp amplifier in voltage-clamp mode, or membrane potential was recorded in current-clamp mode.

-

To isolate potassium currents, other ion channels were often blocked pharmacologically.

-

This compound was applied to the bath solution, and its effect on potassium currents or membrane potential was recorded.

-

-

Typical Solutions:

-

Bath Solution (extracellular): A physiological salt solution containing (in mM): NaCl (e.g., 130-140), KCl (e.g., 5), CaCl₂ (e.g., 2), MgCl₂ (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), with pH adjusted to 7.4.

-

Pipette Solution (intracellular): Typically contained a high concentration of a potassium salt (e.g., KCl or K-aspartate, ~140 mM), MgCl₂, HEPES, and a calcium buffer like EGTA. The ATP concentration could be varied to study the ATP-sensitive nature of the channels.

-

dot

Caption: Workflow for patch clamp electrophysiology experiments.

Ion Flux Assays (⁸⁶Rb⁺ and ⁴²K⁺ Efflux)

These assays provided a functional measure of potassium channel opening by quantifying the movement of potassium ions (or their surrogates) across the cell membrane.

-

Tissue Preparation and Loading:

-

Vascular tissue (e.g., rat aorta or portal vein) was prepared as for organ bath studies.

-

The tissue was incubated in a physiological salt solution containing a radioactive potassium isotope, either ⁴²K⁺ or its congener ⁸⁶Rb⁺, for a sufficient time to allow for cellular uptake and equilibration.

-

-

Efflux Measurement:

-

After loading, the tissue was transferred to a series of tubes containing non-radioactive physiological salt solution for brief, sequential time intervals.

-

The radioactivity in each of these washout solutions was measured using a scintillation counter.

-

This initial phase established a baseline rate of ion efflux.

-

The tissue was then exposed to this compound, and the collection of washout samples continued.

-

An increase in the rate of radioactivity appearing in the washout solutions indicated an increase in potassium permeability.

-

At the end of the experiment, the remaining radioactivity in the tissue was also measured to calculate the fractional efflux rate.

-

-

Data Analysis:

-

The rate of efflux was often expressed as a rate constant, calculated from the amount of radioactivity lost during a collection period divided by the total radioactivity in the tissue at the start of that period.

-

dot

Caption: Workflow for ion flux (⁸⁶Rb⁺/⁴²K⁺ efflux) assays.

References

- 1. Effect of this compound on ion permeability in resting and contracted resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasorelaxation by this compound in isolated perfused lungs is enhanced in rats with hypoxic pulmonary hypertension but is dependent on the constrictor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The relation between vascular relaxant and cardiac electrophysiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Pharmacological studies on this compound, a new antihypertensive agent. (3). Studies on the vasodilating effects in isolated monkey arteries and the peripheral hypotensive mechanism in SHR] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ion channel effects of this compound in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Pinacidil: An In-depth Technical Guide for Drug Development Professionals

An exploration of the molecular determinants of Pinacidil's activity as a potent opener of ATP-sensitive potassium channels, providing a comprehensive analysis for researchers in pharmacology and medicinal chemistry.

Introduction

This compound, a cyanoguanidine derivative, is a well-established ATP-sensitive potassium (KATP) channel opener.[1][2] Its primary pharmacological effect is the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] This activity stems from its ability to open KATP channels in the cell membrane of smooth muscle cells. The opening of these channels leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, ultimately resulting in muscle relaxation.[3]

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of this compound and its analogs. By systematically analyzing how modifications to its chemical structure influence its biological activity, we aim to provide a valuable resource for scientists engaged in the design and development of novel KATP channel openers. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing compound activity, and presents critical signaling pathways and experimental workflows through explanatory diagrams.

Core Structure-Activity Relationships

The core structure of this compound can be divided into three key components: the pyridyl head, the cyanoguanidine linker, and the aliphatic tail. SAR studies have revealed that modifications to each of these regions can significantly impact the compound's potency and selectivity as a KATP channel opener.

The Pyridyl Head

The 3- or 4-pyridyl group is a crucial feature for the vasorelaxant activity of this compound analogs. Studies on N-alkyl-N'-pyridyl-N''-cyanoguanidines have shown that compounds with a 3- or 4-pyridyl group exhibit optimal activity.[4]

The Cyanoguanidine Linker

The cyanoguanidine moiety is another critical determinant of this compound's activity. Replacement of the cyanoguanidine group with other linkers, such as a thiourea, generally leads to a significant decrease in potency.[4]

The Aliphatic Tail

The nature of the alkyl substituent on the terminal nitrogen of the cyanoguanidine plays a significant role in the potency of this compound analogs. Optimal activity is generally observed with branched alkyl groups containing four to seven carbon atoms.[4] For instance, the (-)-enantiomer of this compound, which possesses a specific stereochemistry in its pinacolyl radical, is more active than the (+)-enantiomer both in vitro and in vivo, highlighting the importance of the tail's three-dimensional conformation.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a selection of this compound analogs and related cyanoguanidine derivatives. The data is compiled from various studies and presented to facilitate comparison of the effects of structural modifications on KATP channel opening activity, typically measured as vasorelaxant potency (EC50).

| Compound | R (Alkyl Group) | Pyridyl Position | Vasorelaxant Activity (EC50, µM) | Reference |

| This compound | 1,2,2-trimethylpropyl | 4 | 0.3 (rat aorta) | [5] |

| Analog 1 | tert-butyl | 3 | Potent | [4] |

| Analog 2 | tert-pentyl | 3 | Highly Potent | [4] |

| Analog 3 | Isopropyl | 3 | Active | [4] |

| Analog 4 | n-butyl | 3 | Moderately Active | [4] |

Table 1: SAR of N-alkyl-N'-pyridyl-N''-cyanoguanidines. This table illustrates the impact of varying the alkyl substituent and the position of the nitrogen in the pyridine (B92270) ring on the vasorelaxant activity of this compound analogs.

Experimental Protocols

The evaluation of this compound and its analogs as KATP channel openers involves a variety of in vitro and ex vivo assays. Below are detailed protocols for key experiments cited in the literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds to the KATP channel. It typically utilizes a radiolabeled ligand that binds to a specific site on the channel, and the ability of a test compound to displace this radioligand is measured.

Protocol:

-

Membrane Preparation: A10 cells, a vascular smooth muscle cell line, are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is then washed and resuspended in the assay buffer.[5][6]

-

Binding Incubation: The membrane preparation is incubated with a fixed concentration of a tritiated KATP channel opener, such as [3H]-P1075, and varying concentrations of the test compound.[5][6]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the binding affinity (Ki) of the test compound.

Vasorelaxation Assay in Isolated Arteries

This ex vivo assay directly measures the functional effect of KATP channel openers on vascular smooth muscle tone.

Protocol:

-

Tissue Preparation: Thoracic aortas are dissected from rats, and arterial rings of a few millimeters in length are prepared. These rings are mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture of 95% O2 and 5% CO2.[7][8]

-

Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as norepinephrine (B1679862) or a high concentration of potassium chloride (KCl).[7][8]

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the arterial ring is measured isometrically using a force transducer.

-

Data Analysis: The concentration-response curve for each compound is plotted, and the EC50 value (the concentration that produces 50% of the maximal relaxation) is calculated.

Electrophysiological Recording in Vascular Smooth Muscle Cells

Patch-clamp electrophysiology is used to directly measure the opening of KATP channels in single vascular smooth muscle cells.

Protocol:

-

Cell Isolation: Single smooth muscle cells are enzymatically dissociated from rat mesenteric arteries or aorta.[9][10]

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record membrane currents. A glass micropipette filled with an appropriate intracellular solution is sealed onto the surface of a single smooth muscle cell.[9][11]

-

Voltage Protocol: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit ion channel currents.

-

Compound Application: The test compound is applied to the cell via the perfusion system.

-

Data Analysis: The effect of the compound on the outward K+ current is measured. An increase in the outward current at a given membrane potential is indicative of KATP channel opening.

Visualizations

Signaling Pathway of this compound-Induced Vasorelaxation

Caption: Signaling pathway of this compound-induced vasorelaxation.

Experimental Workflow for SAR Studies

Caption: Experimental workflow for this compound SAR studies.

References

- 1. This compound | C13H21N5O | CID 55329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding and effects of KATP channel openers in the vascular smooth muscle cell line, A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding and effects of KATP channel openers in the vascular smooth muscle cell line, A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Pinacidil on Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacidil (B1677893) is a potent antihypertensive agent that primarily functions as a potassium channel opener. Its effects on cardiac myocytes have been a subject of extensive in vitro research to elucidate its mechanism of action and potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of the in vitro effects of this compound on cardiac myocytes, with a focus on its electrophysiological properties, impact on intracellular calcium handling, and cardioprotective mechanisms. The information is compiled from peer-reviewed scientific literature to support further research and drug development endeavors.

Core Mechanism of Action: K-ATP Channel Activation

The principal in vitro effect of this compound on cardiac myocytes is the activation of ATP-sensitive potassium (K-ATP) channels.[1][2][3][4] This action is dependent on the intracellular concentration of adenosine (B11128) triphosphate (ATP); this compound's ability to open these channels is antagonized by high levels of ATP.[1][2][3][4] The opening of K-ATP channels leads to an increase in potassium conductance, which hyperpolarizes the cell membrane and shortens the action potential duration (APD).[1][2][5] This effect is reversible and can be blocked by K-ATP channel inhibitors such as glibenclamide (also known as glyburide).[1][2]

This compound is considered a non-selective K-ATP channel opener, acting on both sarcolemmal (sarcK-ATP) and mitochondrial (mitoK-ATP) channels.[6] The activation of sarcK-ATP channels is primarily responsible for the observed electrophysiological changes, while the opening of mitoK-ATP channels is linked to its cardioprotective effects.[6][7]

Electrophysiological Effects

The most prominent electrophysiological effect of this compound in vitro is the shortening of the cardiac action potential duration (APD).[1][2][5] This is a direct consequence of the increased outward potassium current through the activated K-ATP channels. Studies have shown a concentration-dependent reduction in APD in various cardiac preparations, including papillary muscle and isolated ventricular myocytes.[1][5]

Interestingly, while this compound shortens the APD, it does not necessarily shorten the QT interval on an electrocardiogram to the same extent.[8] This discrepancy is thought to be related to the duration of the intracellular calcium transient, which may not decrease in parallel with the APD.[8] this compound has been shown to suppress early afterdepolarizations (EADs) but not delayed afterdepolarizations (DADs).[9]

Quantitative Data on Electrophysiological Effects

| Parameter | Species/Cell Type | This compound Concentration | Observed Effect | Reference |

| Action Potential Duration (APD) | Canine Purkinje fibers | 10⁻⁶ M | 91 ± 2% decrease | [5] |

| Action Potential Duration at 90% Repolarization (APD₉₀) | Rabbit heart | 80 µM | Shortened to 105 ± 10 ms (B15284909) | [8] |

| Action Potential Duration at 90% Repolarization (APD₉₀) | Rabbit heart | 1 µM | Significant reduction from 178 ± 25 ms to 150 ± 20 ms | [10] |

| QT Interval | Rabbit heart | 80 µM | Prolonged to 199 ± 14 ms | [8] |

| QT Interval | Rabbit heart | 1 µM | Significant reduction from 267 ± 35 ms to 224 ± 26 ms | [10] |

Effects on Intracellular Calcium and Contractility

This compound's influence extends to intracellular calcium (Ca²⁺) handling and myocyte contractility. By opening K-ATP channels, this compound can indirectly affect calcium influx through L-type calcium channels due to the shortened action potential. Furthermore, this compound has been shown to stimulate the Na⁺/Ca²⁺ exchanger (NCX).[11] This stimulation is mediated through the activation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.[11]

In studies simulating cardioplegic arrest, this compound improved the recovery of contractile function in isolated rat cardiomyocytes.[12] This was associated with an increase in the amplitude of intracellular calcium transients and a faster decay of caffeine-induced calcium transients, suggesting improved sarcoplasmic reticulum function.[12]

Quantitative Data on Contractility and Calcium Handling

| Parameter | Species/Cell Type | This compound Concentration | Observed Effect | Reference |

| Amplitude of Contraction (post-cardioplegia) | Rat cardiomyocytes | 50 µM | Recovery to 98.30% ± 9.90% (vs. 81.00% ± 11.25% without this compound) | [12] |

| Peak Velocity of Cell Shortening (post-cardioplegia) | Rat cardiomyocytes | 50 µM | Recovery to 100.90% ± 13.79% (vs. 76.89% ± 18.14% without this compound) | [12] |

| Na⁺/Ca²⁺ Exchange Current (I-NCX) | Guinea pig ventricular myocytes | 23.0-23.5 µM (EC₅₀) | Concentration-dependent enhancement | [11] |

Cardioprotective Effects

This compound exhibits significant cardioprotective effects in vitro, particularly in models of metabolic inhibition and hypoxia-reoxygenation injury.[13][14] By opening K-ATP channels, this compound helps to preserve cellular ATP levels and reduce calcium overload during metabolic stress.[6][13] This action delays the onset of injury induced by metabolic inhibitors like cyanide.[13]

The cardioprotective effects are also linked to the activation of pro-survival signaling pathways. This compound has been shown to upregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and its target genes, such as Vascular Endothelial Growth Factor (VEGF), inducible Nitric Oxide Synthase (iNOS), and Heme Oxygenase-1 (HO-1).[14] Additionally, this compound can activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.[6] In models of ischemia-reperfusion injury, this compound treatment has been shown to reduce infarct size and apoptosis.[15]

Quantitative Data on Cardioprotective Effects

| Parameter | Model | This compound Concentration | Observed Effect | Reference |

| Creatine Phosphokinase Release (metabolic inhibition) | Cultured chicken cardiomyocytes | 10 µM | Concentration-dependent delay | [13] |

| Intracellular Ca²⁺ Increase (metabolic inhibition) | Cultured chicken cardiomyocytes | 10 µM | Concentration-dependent delay | [13] |

| Infarct Size (Ischemia-Reperfusion) | Mouse model | 0.1 and 0.5 mg/kg/day | Significant reduction | [15] |

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is a cornerstone for studying the effects of this compound on ion channels in isolated cardiac myocytes.[1][2][11]

-

Cell Isolation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, rat) using a Langendorff perfusion system with collagenase and protease.

-

Pipette Solution: The internal (pipette) solution typically contains a potassium-based solution (e.g., K-aspartate or KCl), a pH buffer (e.g., HEPES), and varying concentrations of ATP to study the ATP-dependence of this compound's effects.[1][2] EGTA is included to chelate intracellular calcium.

-

External Solution: The external (bath) solution is a physiological salt solution (e.g., Tyrode's solution) containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, bubbled with 100% O₂.

-

Recording: A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior.

-

Data Acquisition: Action potentials or specific ion currents are recorded using a patch-clamp amplifier and appropriate data acquisition software. This compound and other pharmacological agents are applied to the bath via a perfusion system.

Intracellular Calcium Measurement: Fluorescence Microscopy

To measure changes in intracellular calcium concentration, fluorescent calcium indicators are used.[11][12]

-

Cell Preparation: Isolated cardiac myocytes are incubated with a cell-permeant calcium-sensitive dye, such as Fura-2/AM.[11]

-

Imaging: The cells are placed on the stage of an inverted microscope equipped for fluorescence imaging.

-

Excitation and Emission: The dye is excited at specific wavelengths, and the emitted fluorescence is collected. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is used to calculate the intracellular calcium concentration, which minimizes issues related to dye loading and cell thickness.

-

Stimulation: Electrical field stimulation can be used to elicit calcium transients.

-

Data Analysis: The change in fluorescence intensity or ratio over time is recorded and analyzed to determine the amplitude and kinetics of the calcium transients.

Signaling Pathways and Experimental Workflows

Caption: this compound's primary mechanism of action on cardiac myocytes.

Caption: this compound-induced stimulation of the Na+/Ca2+ exchanger.

Caption: Workflow for patch-clamp electrophysiology experiments.

References

- 1. This compound opens ATP-dependent K+ channels in cardiac myocytes in an ATP- and temperature-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound activates the ATP-sensitive K+ channel in inside-out and cell-attached patch membranes of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac electrophysiological effects of this compound and related pyridylcyanoguanidines: relationship to antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ROS-associated mechanism of different concentrations of this compound postconditioning in the rat cardiac Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Action potential duration and QT interval during this compound infusion in isolated rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound, verapamil, and heart rate on afterdepolarizations in the guinea-pig heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Divergent Electrophysiologic Effects of Sacubitril in Digitalis- and this compound-Related Shortened Repolarization: Experimental Evidence for Harmful Effects of Digitalis Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound improves contractile function and intracellular calcium handling in isolated cardiac myocytes exposed to simulated cardioplegic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protection of cardiomyocytes by this compound during metabolic inhibition and hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective effect of this compound on hypoxic-reoxygenated cardiomyocytes in vitro and in vivo via HIF-1α/HRE pathway | PLOS One [journals.plos.org]

- 15. This compound ameliorates cardiac microvascular ischemia–reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PMC [pmc.ncbi.nlm.nih.gov]

Pinacidil's Engagement with Mitochondrial ATP-Sensitive Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacidil (B1677893), a well-characterized potassium channel opener, has garnered significant attention for its profound effects on mitochondrial function, primarily through its interaction with mitochondrial ATP-sensitive potassium (mitoKATP) channels. The opening of these channels by this compound initiates a cascade of events within the mitochondria, leading to cardioprotection and other cellular responses. This technical guide provides an in-depth exploration of the core mechanisms of this compound's action on mitoKATP channels, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Introduction

Mitochondrial ATP-sensitive potassium (mitoKATP) channels are crucial regulators of mitochondrial function and cellular bioenergetics. Their activation is a key event in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent prolonged ischemic insults.[1][2][3] this compound, a synthetic cyanoguanidine derivative, is a potent activator of KATP channels and has been instrumental in elucidating the physiological and pathological roles of these channels.[4][5] This document serves as a comprehensive resource on the molecular interactions and downstream consequences of this compound-mediated mitoKATP channel opening.

Mechanism of Action

This compound acts as a KATP channel opener, though its precise binding site on the mitoKATP channel complex is not as well-defined as its interaction with the sarcolemmal KATP (sarcKATP) channels.[6] The prevailing understanding is that this compound binds to the sulfonylurea receptor (SUR) subunit of the channel complex, inducing a conformational change that increases the probability of the pore-forming Kir6.x subunit opening.[6] This action antagonizes the inhibitory effect of intracellular ATP, which normally keeps the channel closed.[7]

The opening of mitoKATP channels by this compound leads to an influx of K+ ions into the mitochondrial matrix. This influx has several key biophysical consequences:

-

Mitochondrial Matrix Swelling: The entry of K+ ions, followed by osmotically obliged water, results in an increase in the mitochondrial matrix volume.[8][9]

-

Partial Mitochondrial Membrane Depolarization: The influx of positively charged K+ ions partially dissipates the mitochondrial membrane potential (ΔΨm).[8][10][11][12]

-

Modulation of Mitochondrial Respiration: this compound can uncouple mitochondrial respiration, leading to an increase in the state 2 respiration rate and a decrease in the state 3 respiration rate.[10][13]

These primary effects trigger a signaling cascade that ultimately confers cellular protection.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various mitochondrial parameters as reported in the literature.

| Parameter | Organism/Tissue | This compound Concentration | Effect | Reference |

| Mitochondrial Respiration (State 2) | Rat Heart | 58.8-1348.3 µM | 30-273% increase | [10] |

| Mitochondrial Respiration (State 2) | Rat Heart Skinned Fibers | 60-1250 µM | 15-120% increase | [13] |

| Mitochondrial Respiration (State 3) | Rat Heart Skinned Fibers | 60-1250 µM | 4-27% decrease | [13] |

| Mitochondrial Membrane Potential (ΔΨm) | Rat Heart | 58.8-1348.3 µM | 6-55% decrease | [10] |

| Mitochondrial Membrane Potential (ΔΨm) | Isolated Cardiac Mitochondria | 100 µM | 10 ± 7 mV decrease | [11] |

| Mitochondrial Ca2+ Uptake (IC50) | Isolated Cardiac Mitochondria | 128 µM | Inhibition | [14] |

| Mitochondrial Ca2+ Release | Ca2+-loaded Mitochondria | 250 µM | 1-5 nmol Ca2+/mg protein | [11][15] |

Table 1: Effects of this compound on Mitochondrial Respiration and Membrane Potential

| Agonist | This compound Concentration | Effect on Agonist-Induced Contractions | Tissue | Reference |

| Noradrenaline | 1-100 µM & 0.3-30 µM | Concentration-dependent inhibition | Rat Aorta & Portal Vein | [5] |

| KCl | 1-100 µM | Concentration-dependent inhibition | Rat Aorta | [5] |

| KCl | 0.3-30 µM | Inhibition (-log IC50 = 6.2) | Rat Portal Vein | [5] |

Table 2: Vasorelaxant Properties of this compound

Signaling Pathways

The activation of mitoKATP channels by this compound initiates a complex signaling cascade that is central to its cardioprotective effects. A key component of this pathway is the generation of reactive oxygen species (ROS).

This compound-Induced ROS Generation and Cardioprotection

The opening of mitoKATP channels leads to a mild uncoupling of the electron transport chain, which results in a burst of ROS production.[1][3] These ROS molecules act as second messengers, activating downstream signaling kinases such as Protein Kinase C (PKC).[1] This signaling cascade converges on downstream effectors that ultimately mediate the protective phenotype.

Caption: this compound-induced signaling pathway leading to cardioprotection.

This compound and the Nrf2-ARE Signaling Pathway

Recent evidence suggests that this compound postconditioning can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4][16] This pathway is a major regulator of endogenous antioxidant defenses. The ROS generated by mitoKATP opening may play a role in activating Nrf2, which then translocates to the nucleus and induces the expression of antioxidant genes.

References

- 1. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Mitochondrial potassium transport: the role of the mitochondrial ATP-sensitive K(+) channel in cardiac function and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Differential roles for SUR subunits in KATP channel membrane targeting and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple actions of this compound on adenosine triphosphate-sensitive potassium channels in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound and Calcium on Succinate-Energized Rat Heart Mitochondria in the Presence of Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]